molecular formula C26H31NO3 B8235146 4-oxo-N-(4-hydroxyphenyl)retinamide

4-oxo-N-(4-hydroxyphenyl)retinamide

Número de catálogo B8235146
Peso molecular: 405.5 g/mol
Clave InChI: NZVOGZATHCUFRC-QDZVKJLCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-oxo-N-(4-hydroxyphenyl)retinamide is a useful research compound. Its molecular formula is C26H31NO3 and its molecular weight is 405.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Water-soluble Derivatives and Biological Activity

A study focused on synthesizing water-soluble derivatives of 4-oxo-N-(4-hydroxyphenyl) retinamide (4-oxo-4-HPR) to improve solubility in biological fluids. These derivatives maintained cytotoxic activity and a dual mechanism of action. One derivative, in particular, showed antiproliferative and apoptotic activity, inducing cell cycle arrest during the mitotic phase and forming aberrant mitotic spindles (Musso et al., 2016).

In Vivo Anticancer Activity

Another research elaborated on a water-soluble derivative of 4-oxo-4-HPR, sodium 4-carboxymethoxyimino-(4-HPR), demonstrating its in vitro and in vivo antitumor efficacy. This derivative preserved the dual mechanism of the parent drug, involving both mitotic arrest and apoptosis induction via reactive oxygen species (ROS) generation. It showed significant effects in various cancer xenograft models, suggesting potential as a therapeutic agent in solid tumors (Tiberio et al., 2017).

Role in Apoptosis

A study demonstrated the impact of N-(4-hydroxyphenyl)retinamide on leukemia cells, revealing that it induces apoptosis through an increase in mitochondrial ROS, leading to cardiolipin peroxidation, cytochrome c release, caspase-3 activation, and apoptosis. This pathway seems specific to malignant cells, indicating a targeted action of this compound (Asumendi et al., 2002).

Comparison with Fenretinide

4-oxo-4-HPR, a metabolite of fenretinide, was shown to be more effective than its parent compound in inducing cell growth inhibition across various tumor cell lines. It acts independently of nuclear retinoid receptors, causing significant cell cycle arrest in the G2-M phase and apoptosis. This highlights its potential as a standalone therapeutic agent or in combination with fenretinide to enhance efficacy or overcome resistance (Villani et al., 2006).

Dual Mechanism of Action

Research has shown that 4-oxo-4-HPR can kill cancer cells through two independent mechanisms. It not only inhibits tubulin polymerization, leading to mitotic arrest, but also induces apoptosis via ROS generation and endoplasmic reticulum stress response. This dual action makes it more potent than fenretinide and effective against resistant cell lines (Tiberio et al., 2010).

Antimitotic Effects via Tubulin Polymerization Inhibition

4-oxo-4-HPR's antimitotic effect, achieved by inhibiting tubulin polymerization, represents a novel mechanism of retinoid growth-inhibitory activity. It causes delays in mitosis and multipolar spindle formation, targeting microtubules directly and interfering with their assembly. This uncovers a unique molecular interaction of 4-oxo-4-HPR with tubulin, differentiating it from other retinoids (Appierto et al., 2009).

Fenretinide Metabolism and Pharmacokinetics

A study analyzed fenretinide and its metabolites in human plasma, including 4-oxo-4-HPR, revealing insights into their pharmacokinetics. This research is crucial for understanding the drug's bioavailability and metabolism in clinical settings (Cho & Min, 2017).

Synergistic Effects with Tamoxifen

A pilot trial evaluated the combination of 4-oxo-N-(4-hydroxyphenyl)retinamide and tamoxifen in patients at high risk for breast cancer. The study investigated safety, tolerability, and retinoid levels, providing insights into the potential use of this combination for cancer prevention (Conley et al., 2000).

Propiedades

IUPAC Name

(2Z,4E,6Z,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO3/c1-18(9-14-23-20(3)24(29)15-16-26(23,4)5)7-6-8-19(2)17-25(30)27-21-10-12-22(28)13-11-21/h6-14,17,28H,15-16H2,1-5H3,(H,27,30)/b8-6+,14-9+,18-7-,19-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVOGZATHCUFRC-QDZVKJLCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)NC2=CC=C(C=C2)O)\C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-oxo-N-(4-hydroxyphenyl)retinamide
Reactant of Route 2
4-oxo-N-(4-hydroxyphenyl)retinamide
Reactant of Route 3
4-oxo-N-(4-hydroxyphenyl)retinamide
Reactant of Route 4
Reactant of Route 4
4-oxo-N-(4-hydroxyphenyl)retinamide
Reactant of Route 5
4-oxo-N-(4-hydroxyphenyl)retinamide
Reactant of Route 6
Reactant of Route 6
4-oxo-N-(4-hydroxyphenyl)retinamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.